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Compound of Interest

Compound Name: Cannabidiol monomethyl ether

Cat. No.: B158317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol monomethyl ether (CBDM) is a naturally occurring phytocannabinoid found in

Cannabis sativa. As a methylated derivative of cannabidiol (CBD), it has garnered interest for

its potential to exhibit a distinct pharmacological profile. This technical guide provides a

comprehensive overview of the current scientific understanding of CBDM, focusing on its

synthesis, in vitro activities, and metabolic fate. While research on CBDM is still in its nascent

stages, this document consolidates the available data to support further investigation and drug

development efforts.

Chemical and Physical Properties
Property Value

Chemical Formula C₂₂H₃₂O₂

Molecular Weight 328.49 g/mol

CAS Number 1972-05-0

Appearance Not widely reported

Solubility Insoluble in water, soluble in organic solvents
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Synthesis of Cannabidiol Monomethyl Ether
The synthesis of CBDM typically involves the selective methylation of one of the phenolic

hydroxyl groups of cannabidiol. A reported method for this conversion is the reaction of CBD

with dimethyl sulfate in the presence of potassium carbonate as a base in a dimethylformamide

solvent.[1]
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Diagram 1: Synthesis of CBDM from CBD.

In Vitro Pharmacology
Current research has highlighted two key in vitro activities of CBDM: inhibition of 15-

lipoxygenase and cytochrome P450 2C19.

Inhibition of 15-Lipoxygenase (15-LOX)
Studies have shown that CBDM is a more potent inhibitor of 15-LOX compared to its parent

compound, CBD. The methylation of the resorcinol moiety appears to be a critical factor for

both the potency and selectivity of 15-LOX inhibition.

Compound 15-LOX Inhibition

Cannabidiol (CBD) Less Potent

Cannabidiol Monomethyl Ether (CBDM) More Potent

Cannabidiol Dimethyl Ether (CBDD) Most Potent

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

A common method to assess 15-LOX inhibition involves a spectrophotometric assay.
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Enzyme and Substrate Preparation: A solution of 15-lipoxygenase (from soybean) is

prepared in a borate buffer. The substrate, linoleic acid, is also prepared in a buffer solution.

Inhibitor Preparation: The test compound (CBDM) is dissolved in a suitable solvent, such as

DMSO.

Assay Procedure:

The enzyme solution is pre-incubated with the inhibitor or vehicle control.

The reaction is initiated by the addition of the linoleic acid substrate.

The formation of the hydroperoxide product is monitored by measuring the increase in

absorbance at 234 nm over time using a spectrophotometer.

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the control

to determine the percent inhibition. IC₅₀ values are calculated from a dose-response curve.
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Diagram 2: Workflow for 15-LOX Inhibition Assay.

Inhibition of Cytochrome P450 2C19 (CYP2C19)
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CBDM has been identified as an inhibitor of CYP2C19, a crucial enzyme in drug metabolism.

Its inhibitory potency is comparable to that of CBD.

Compound CYP2C19 Inhibition (IC₅₀)

Cannabidiol (CBD) ~2.51 µM

Cannabidiol Monomethyl Ether (CBDM) 1.88 µM

Cannabidiol Dimethyl Ether (CBDD) 14.8 µM

Experimental Protocol: CYP2C19 Inhibition Assay

The inhibitory effect of CBDM on CYP2C19 is typically evaluated using recombinant human

CYP2C19 and a specific substrate.

Reaction Mixture: A reaction mixture is prepared containing recombinant human CYP2C19, a

specific substrate (e.g., (S)-mephenytoin), and a NADPH-generating system in a phosphate

buffer.

Inhibitor Addition: Various concentrations of CBDM are added to the reaction mixture.

Incubation: The reaction is initiated and incubated at 37°C for a specific duration.

Metabolite Quantification: The reaction is terminated, and the formation of the metabolite

(e.g., 4'-hydroxymephenytoin) is quantified using analytical techniques such as liquid

chromatography-mass spectrometry (LC-MS).

Data Analysis: The rate of metabolite formation in the presence of CBDM is compared to the

vehicle control to determine the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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